molecular formula C26H24ClN3O4 B2990742 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 941982-53-2

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2990742
CAS No.: 941982-53-2
M. Wt: 477.95
InChI Key: HMTWVZZRPMHDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O4 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications

  • Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2015) synthesized a variety of novel acetamides, closely related to the compound , and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound in particular showed potent analgesic and anti-inflammatory activities and was more effective than the reference standard, diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

  • Antimicrobial Activities : Patel and Shaikh (2011) synthesized new quinazolinone compounds, which include structures similar to the compound . These compounds were evaluated for their antimicrobial activity and showed good activity compared to standard drugs (Patel & Shaikh, 2011).

  • Structural and Property Studies : Karmakar, Sarma, and Baruah (2007) studied the structural aspects of two amide-containing isoquinoline derivatives. These studies revealed the formation of gels and crystalline salts under different conditions, as well as fluorescence emission characteristics, which are important for understanding the properties of such compounds (Karmakar, Sarma, & Baruah, 2007).

  • Molecular Docking Studies for Antimicrobial Potentials : Rajasekaran and Rao (2015) performed molecular docking studies on similar quinazolinone analogs. These compounds showed antibacterial screening against various strains, and the molecular docking provided insights into the binding affinity with proteins, important for understanding their antibacterial mechanisms (Rajasekaran & Rao, 2015).

  • Antitumor Activities and Molecular Docking Study : Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity and selective activities towards certain cancer cell lines, underlining the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-22-11-8-17(14-23(22)34-2)12-13-28-24(31)16-30-21-10-9-19(27)15-20(21)25(29-26(30)32)18-6-4-3-5-7-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTWVZZRPMHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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